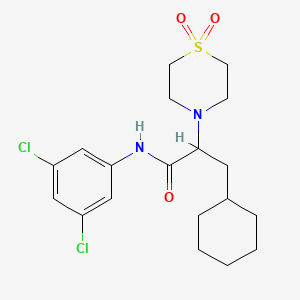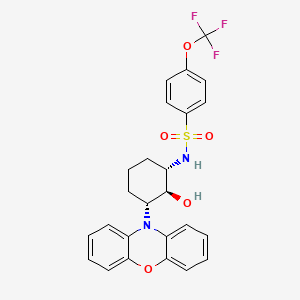![molecular formula C10H15N3O B2927067 [1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1251262-73-3](/img/structure/B2927067.png)
[1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol: is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a pyrimidine ring substituted with a methyl group at the 6-position and a pyrrolidine ring attached to a methanol group, making it a unique structure with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution with Methyl Group: The methyl group is introduced at the 6-position of the pyrimidine ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of Pyrrolidine Ring: The pyrrolidine ring is attached to the pyrimidine ring through a nucleophilic substitution reaction using a pyrrolidine derivative.
Introduction of Methanol Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: [1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the methanol group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of [1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT, MAPK, or HIF-1 pathways, influencing cellular functions like proliferation, apoptosis, and metabolism.
類似化合物との比較
[1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol: can be compared with other pyrimidine derivatives:
Similar Compounds: Pyrimidine, 2,4-diaminopyrimidine, 2-(pyridin-2-yl)pyrimidine.
Uniqueness: The presence of both pyrimidine and pyrrolidine rings, along with the methanol group, gives it unique chemical properties and potential biological activities that distinguish it from other similar compounds.
This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-5-10(12-7-11-8)13-4-2-3-9(13)6-14/h5,7,9,14H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAUDMYLKZFZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B2926984.png)


![4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2926987.png)
![N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2926988.png)

![(4-ethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2926992.png)
![4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole](/img/structure/B2926995.png)
![N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide](/img/structure/B2926996.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2927001.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2927002.png)


